molecular formula C18H22N4O6 B6074622 ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

Cat. No.: B6074622
M. Wt: 390.4 g/mol
InChI Key: MPWZHXSDAXZBGK-UHFFFAOYSA-N
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Description

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its intricate structure, which includes multiple functional groups such as nitro, amide, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the nitrophenoxy and acetamido groups. The final step involves esterification to form the ethyl acetate group. Common reagents used in these reactions include ethyl bromoacetate, 4-methyl-2-nitrophenol, and acetic anhydride, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Reduction of the nitro group: Formation of amino derivatives.

    Hydrolysis of the ester group: Formation of carboxylic acid derivatives.

    Electrophilic substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their function. The ester group can be hydrolyzed to release active carboxylic acid derivatives that can interact with enzymes and receptors.

Comparison with Similar Compounds

    ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-AMINOPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with an amino group instead of a nitro group.

    ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-HYDROXYPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness: ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYL-2-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The combination of functional groups in this compound allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6/c1-5-27-17(24)9-21-13(4)18(12(3)20-21)19-16(23)10-28-15-7-6-11(2)8-14(15)22(25)26/h6-8H,5,9-10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWZHXSDAXZBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=C(C=C(C=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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